molecular formula C7H18ClN B6250576 1-Hexanamine, N-methyl-, hydrochloride CAS No. 42870-70-2

1-Hexanamine, N-methyl-, hydrochloride

Cat. No. B6250576
CAS RN: 42870-70-2
M. Wt: 151.68 g/mol
InChI Key: BXOXWGNIYYQESH-UHFFFAOYSA-N
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Description

Hexyl(methyl)amine hydrochloride (HMAC) is a type of organic compound that is widely used in a variety of scientific research applications. It is a derivative of the amine class of compounds and is composed of a hexyl group attached to a methyl group, with a hydrochloride group attached to the carbon atom. HMAC is an important reagent in the synthesis of other compounds, and it is also used in various biochemical and physiological studies.

Scientific Research Applications

1-Hexanamine, N-methyl-, hydrochloride has a variety of scientific research applications, including the synthesis of other compounds, biochemical and physiological studies, and drug development. It is commonly used as a reagent for the synthesis of peptides and other organic compounds. In addition, this compound is used in a variety of biochemical and physiological studies, such as the study of enzyme kinetics, membrane transport, and receptor-ligand interactions. This compound has also been used in the development of therapeutic drugs, such as anticoagulants and anti-inflammatory agents.

Mechanism of Action

The mechanism of action of 1-Hexanamine, N-methyl-, hydrochloride is not fully understood. However, it is believed to interact with proteins and other molecules in the body, resulting in a variety of biochemical and physiological effects. This compound has been shown to interact with enzymes, transporters, and receptors, resulting in changes in the activity of these molecules. It is also believed to interact with cell membranes, resulting in changes in the permeability of the membrane.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, transporters, and receptors, resulting in changes in the activity of these molecules. This compound has also been shown to interact with cell membranes, resulting in changes in the permeability of the membrane. In addition, this compound has been shown to have an effect on the production of hormones, such as adrenaline and cortisol.

Advantages and Limitations for Lab Experiments

1-Hexanamine, N-methyl-, hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable. In addition, this compound has a low toxicity and is not considered to be a health hazard. However, this compound has some limitations for laboratory experiments. It is not very soluble in water, and it is not very stable in the presence of light or heat.

Future Directions

There are several possible future directions for the use of 1-Hexanamine, N-methyl-, hydrochloride. It could be used in the development of new therapeutic drugs, such as anticoagulants and anti-inflammatory agents. It could also be used in the study of enzyme kinetics, membrane transport, and receptor-ligand interactions. In addition, this compound could be used in the development of new synthetic methods for the synthesis of other compounds. Finally, this compound could be used in the study of the biochemical and physiological effects of other compounds.

Synthesis Methods

1-Hexanamine, N-methyl-, hydrochloride can be synthesized by reacting hexyl amine with methyl chloride in the presence of a base, such as anhydrous sodium carbonate or potassium carbonate. The reaction produces a mixture of the desired this compound and hexyl chloride, which can be separated by distillation. Other methods of synthesis, such as the use of ethyl chloroformate and hexyl amine, have also been reported.

properties

{ "Design of the Synthesis Pathway": "The synthesis of hexyl(methyl)amine hydrochloride can be achieved through a simple one-step reaction between hexylamine and methylamine hydrochloride.", "Starting Materials": [ "Hexylamine", "Methylamine hydrochloride" ], "Reaction": [ "Mix hexylamine and methylamine hydrochloride in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol.", "Heat the mixture to reflux for several hours.", "Allow the reaction mixture to cool and then filter off any precipitated solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by recrystallization from a suitable solvent such as ethanol or methanol to obtain the final product, hexyl(methyl)amine hydrochloride." ] }

CAS RN

42870-70-2

Molecular Formula

C7H18ClN

Molecular Weight

151.68 g/mol

IUPAC Name

N-methylhexan-1-amine;hydrochloride

InChI

InChI=1S/C7H17N.ClH/c1-3-4-5-6-7-8-2;/h8H,3-7H2,1-2H3;1H

InChI Key

BXOXWGNIYYQESH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC.Cl

Purity

95

Origin of Product

United States

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